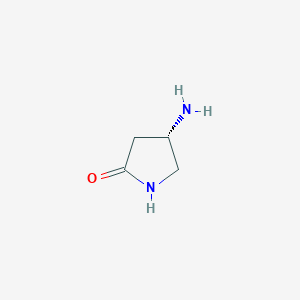

(S)-4-aminopyrrolidin-2-one

描述

(S)-4-aminopyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology It is a derivative of pyrrolidinone, characterized by the presence of an amino group at the fourth position and a chiral center at the second position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminopyrrolidin-2-one typically involves the following steps:

Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.

Cyclization: L-proline undergoes cyclization to form pyrrolidin-2-one.

Amination: The pyrrolidin-2-one is then subjected to amination at the fourth position using reagents such as ammonia or amines under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.

Enzymatic Methods: Employing specific enzymes to achieve the desired stereochemistry and yield.

化学反应分析

Types of Reactions: (S)-4-aminopyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Electrophiles: Including alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and amine derivatives, depending on the specific reagents and conditions used.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

(S)-4-aminopyrrolidin-2-one serves as an essential building block in the synthesis of complex organic molecules. Its unique structure allows for versatile modifications, making it a valuable intermediate in the development of various chemical compounds. Researchers utilize this compound to create derivatives with enhanced biological activity or specific functional properties.

Biological Research

Enzyme Mechanism Studies

The compound is employed in studies focusing on enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds and interact with biological molecules enables researchers to investigate the catalytic efficiency of enzymes and their regulatory mechanisms. For instance, it has been shown to inhibit the activity of topoisomerases, which are crucial for DNA replication and transcription, indicating potential applications in antibacterial drug development.

Medicinal Applications

Pharmaceutical Development

this compound plays a significant role as an intermediate in synthesizing pharmaceuticals. It has been investigated for its potential as:

- Antiviral Agents : Contributing to the development of new treatments for viral infections.

- Anticancer Research : Enhancing the efficacy of chemotherapeutic agents by inhibiting cancer cell proliferation through specific molecular targets.

- Neuropharmacology : Modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Study 1: Interaction with Serotonin Receptors

A study examined derivatives of this compound for their efficacy on serotonin receptors. The findings indicated that certain modifications enhanced affinity for the 5-HT6 receptor while maintaining low activity at the D3 receptor, suggesting therapeutic applications in treating serotonin-related disorders.

| Compound | Affinity for 5-HT6R | Affinity for D3R |

|---|---|---|

| PZ-1643 | High | Moderate |

| Derivative A | Very High | Low |

| Derivative B | Moderate | Low |

Case Study 2: Enzyme Inhibition

Another investigation focused on this compound's ability to inhibit specific metabolic enzymes. Results demonstrated effective inhibition at micromolar concentrations, indicating its potential as a therapeutic agent in metabolic disorders.

作用机制

The mechanism of action of (S)-4-aminopyrrolidin-2-one involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: The compound may interact with receptors in biological systems, influencing signal transduction pathways.

相似化合物的比较

®-4-aminopyrrolidin-2-one: The enantiomer of (S)-4-aminopyrrolidin-2-one with different stereochemistry.

4-hydroxypyrrolidin-2-one: A structurally similar compound with a hydroxyl group instead of an amino group.

Pyrrolidin-2-one: The parent compound without any substituents.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of an amino group, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

(S)-4-aminopyrrolidin-2-one is a chiral compound with significant biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidinone ring with an amino group at the fourth position and a ketone group at the second position. Its molecular formula is CHNO, and it exhibits chirality, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in the regulation of nitric oxide production in the nervous system. This inhibition can lead to significant neuroprotective effects.

Key Mechanisms:

- Enzyme Inhibition : this compound binds to the active site of nNOS, leading to decreased nitric oxide synthesis. This mechanism has been shown to be selective, providing potential therapeutic benefits without affecting endothelial nitric oxide synthase (eNOS) or inducible nitric oxide synthase (iNOS) significantly .

- Neuroprotection : In animal models, this compound has demonstrated protective effects against hypoxia-ischemia-induced neuronal damage, suggesting its potential use in treating conditions like cerebral palsy .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Neuropharmacological Effects :

-

Anticancer Properties :

- Preliminary investigations suggest that this compound may have potential as an anticancer agent due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

- Role in Synthesis :

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the effects of this compound on neonatal rats subjected to hypoxia-ischemia, researchers observed significant reductions in neuronal loss and improvements in motor function compared to control groups. The compound's selective inhibition of nNOS was credited for these protective outcomes, indicating its potential for clinical applications in neuroprotection .

属性

IUPAC Name |

(4S)-4-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSBKAHGYGPLD-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650753 | |

| Record name | (4S)-4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160806-40-6 | |

| Record name | (4S)-4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。